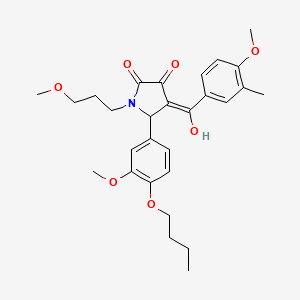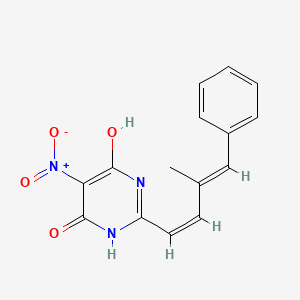![molecular formula C23H18BrClN2O2 B5492992 N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide](/img/structure/B5492992.png)
N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide, also known as BZVB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BZVB is a small molecule that belongs to the family of benzamides and has been shown to exhibit promising activity against various diseases, including cancer.
Mecanismo De Acción
The mechanism of action of N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide is not fully understood, but it is believed to involve the inhibition of the proteasome pathway. The proteasome is a cellular complex that plays a crucial role in the degradation of proteins, including those involved in cell cycle regulation and apoptosis. By inhibiting the proteasome, N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide can induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activities, N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide has been shown to exhibit antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease. N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide has also been shown to exhibit neuroprotective activity, making it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide is its potent activity against cancer cells, making it a promising candidate for the development of anticancer drugs. N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide also exhibits a range of other activities, including anti-inflammatory, antioxidant, and neuroprotective activities, making it a potentially versatile therapeutic agent. However, one of the limitations of N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide is its relatively low solubility, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide. Another potential direction is the development of novel drug delivery systems to improve the solubility and bioavailability of N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide and to identify potential drug targets for its therapeutic applications. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide in humans.
Métodos De Síntesis
The synthesis of N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide involves the reaction of 4-bromobenzoyl chloride with N-benzylglycine in the presence of triethylamine. The resulting product is then subjected to a Knoevenagel condensation reaction with 4-chlorobenzaldehyde to yield N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide. The synthesis of N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide is a multi-step process that requires careful optimization of reaction conditions to achieve high yields and purity.
Aplicaciones Científicas De Investigación
N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide exhibits potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer. N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[(E)-3-(benzylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrClN2O2/c24-19-10-8-18(9-11-19)22(28)27-21(14-16-6-12-20(25)13-7-16)23(29)26-15-17-4-2-1-3-5-17/h1-14H,15H2,(H,26,29)(H,27,28)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQMPVHVVGXJHF-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-(benzylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-4-(4-{1-[(5-fluoro-2-methylbenzoyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5492910.png)
![N-(2-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5492924.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[3-(3-pyridinyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5492931.png)
![2-(1-pyrrolidinyl)-4-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5492940.png)
![1-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5492944.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5492951.png)

![3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one](/img/structure/B5492960.png)
![{1,1-dimethyl-2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}amine dihydrochloride](/img/structure/B5492974.png)
![2-(4-{[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5492981.png)
![4-{[(2,4-dimethylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5492988.png)
![N-(4-methylphenyl)-N'-{2-[4-(tetrahydro-2H-pyran-4-yl)morpholin-2-yl]ethyl}urea](/img/structure/B5492990.png)
![2-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-3-pyridinol](/img/structure/B5493006.png)